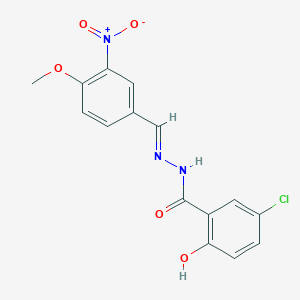![molecular formula C25H22N2O4 B5908076 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as ENPA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. ENPA belongs to the class of compounds known as acrylonitriles, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ability to exhibit multiple biological activities. This allows for a wide range of potential applications in scientific research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-ethoxy-4-(1-phenylethoxy)benzaldehyde with 4-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then subjected to a Knoevenagel condensation reaction with 3-ethoxy-4-(1-phenylethoxy)benzaldehyde to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to exhibit potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have a positive effect on cognitive function and memory.
Eigenschaften
IUPAC Name |
(E)-3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-3-30-25-16-19(9-14-24(25)31-18(2)20-7-5-4-6-8-20)15-22(17-26)21-10-12-23(13-11-21)27(28)29/h4-16,18H,3H2,1-2H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYWXYVCJRWPPP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)

![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)

![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
